2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol
Description
2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol is a tertiary alcohol featuring a pyrimidine substituent and an alkyne moiety. Its structural uniqueness lies in the combination of a heteroaromatic pyrimidine ring and a propargyl alcohol group, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
153286-92-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-4-pyrimidin-5-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10N2O/c1-9(2,12)4-3-8-5-10-7-11-6-8/h5-7,12H,1-2H3 |
InChI Key |
BVYGCHDXOVMZTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CN=CN=C1)O |
Canonical SMILES |
CC(C)(C#CC1=CN=CN=C1)O |
Synonyms |
2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogs
- 2-Methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol (): Synthesis: Synthesized via Sonogashira coupling, similar to the target compound. Crystallography: Orthorhombic system (space group P2(1)2(1)2(1)), with unit cell parameters a = 0.060754 nm, b = 0.081700 nm, c = 0.32073 nm .
- 2-Methyl-4-(4-(pyridin-3-ylethynyl)phenyl)but-3-yn-2-ol (): Synthesis: Also uses Sonogashira coupling. Crystallography: Monoclinic system (space group P21/c), with a = 3.3321 nm, b = 1.00539 nm, c = 0.89158 nm .
Key Insight: Replacing pyrimidin-5-yl with pyridin-3-yl or pyridin-4-yl alters crystal packing (orthorhombic vs. monoclinic), affecting solubility and stability.
Tetrazole and Thioether Analogs
- 2-Methyl-4-(4-(2-octyl-2H-tetrazol-5-yl)phenyl)but-3-yn-2-ol (): Synthesis: Yield of 77% via Sonogashira coupling. Spectroscopy: $^{1}\text{H NMR}$ signals at δ 8.1 (d, 2H) and δ 1.64 (s, 6H) highlight alkyl chain and tert-alcohol groups .
- 4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol ():
Key Insight : Tetrazole and thioether groups introduce steric bulk or polarizable sulfur atoms, influencing reactivity and toxicity profiles.
Crystallographic and Physicochemical Properties
Note: The pyridin-3-yl analog’s larger unit cell volume suggests increased molecular flexibility compared to the pyridin-4-yl variant.
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